GSK-2830371
GSK-2830371
GSK 2830371 is a WiP1 inhibitor. It inhibits cell growth and tumor growth in lymphoma and neuroblastoma models.
Brand Name:
Vulcanchem
CAS No.:
1404456-53-6
VCID:
VC0529406
InChI:
InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1
SMILES:
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4
Molecular Formula:
C23H29ClN4O2S
Molecular Weight:
461.021
GSK-2830371
CAS No.: 1404456-53-6
Inhibitors
VCID: VC0529406
Molecular Formula: C23H29ClN4O2S
Molecular Weight: 461.021
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1404456-53-6 |
---|---|
Product Name | GSK-2830371 |
Molecular Formula | C23H29ClN4O2S |
Molecular Weight | 461.021 |
IUPAC Name | 5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 |
Standard InChIKey | IVDUVEGCMXCMSO-FQEVSTJZSA-N |
SMILES | CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 |
Appearance | Solid powder |
Description | GSK 2830371 is a WiP1 inhibitor. It inhibits cell growth and tumor growth in lymphoma and neuroblastoma models. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | GSK 2830371; GSK2830371; GSK-2830371. |
Reference | 1: Richter M, Dayaram T, Gilmartin AG, Ganji G, Pemmasani SK, Van Der Key H, Shohet JM, Donehower LA, Kumar R. WIP1 phosphatase as a potential therapeutic target in neuroblastoma. PLoS One. 2015 Feb 6;10(2):e0115635. doi: 10.1371/journal.pone.0115635. eCollection 2015. PubMed PMID: 25658463; PubMed Central PMCID: PMC4319922. 2: Sriraman A, Radovanovic M, Wienken M, Najafova Z, Li Y, Dobbelstein M. Cooperation of Nutlin-3a and a Wip1 inhibitor to induce p53 activity. Oncotarget. 2016 May 31;7(22):31623-38. doi: 10.18632/oncotarget.9302. PubMed PMID: 27183917; PubMed Central PMCID: PMC5077964. 3: Kojima K, Maeda A, Yoshimura M, Nishida Y, Kimura S. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma. Oncotarget. 2016 Oct 25;7(43):69625-69637. doi: 10.18632/oncotarget.11904. PubMed PMID: 27626308; PubMed Central PMCID: PMC5342503. 4: Esfandiari A, Hawthorne TA, Nakjang S, Lunec J. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Mol Cancer Ther. 2016 Mar;15(3):379-91. doi: 10.1158/1535-7163.MCT-15-0651. Epub 2016 Feb 1. PubMed PMID: 26832796; PubMed Central PMCID: PMC4785723. 5: Chen Z, Wang L, Yao D, Yang T, Cao WM, Dou J, Pang JC, Guan S, Zhang H, Yu Y, Zhao Y, Wang Y, Xu X, Shi Y, Patel R, Zhang H, Vasudevan SA, Liu S, Yang J, Nuchtern JG. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Sci Rep. 2016 Dec 19;6:38011. doi: 10.1038/srep38011. PubMed PMID: 27991505; PubMed Central PMCID: PMC5171816. 6: Gilmartin AG, Faitg TH, Richter M, Groy A, Seefeld MA, Darcy MG, Peng X, Federowicz K, Yang J, Zhang SY, Minthorn E, Jaworski JP, Schaber M, Martens S, McNulty DE, Sinnamon RH, Zhang H, Kirkpatrick RB, Nevins N, Cui G, Pietrak B, Diaz E, Jones A, Brandt M, Schwartz B, Heerding DA, Kumar R. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nat Chem Biol. 2014 Mar;10(3):181-7. doi: 10.1038/nchembio.1427. Epub 2014 Jan 5. PubMed PMID: 24390428. 7: Pechackova S, Burdova K, Benada J, Kleiblova P, Jenikova G, Macurek L. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget. 2016 Mar 22;7(12):14458-75. doi: 10.18632/oncotarget.7363. PubMed PMID: 26883108; PubMed Central PMCID: PMC4924728. |
PubChem Compound | 70983932 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume